N-Benzyl-4-bromobenzenesulfonamide
Overview
Description
N-Benzyl-4-bromobenzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₂BrNO₂S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
N-Benzyl-4-bromobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Safety and Hazards
N-Benzyl-4-bromobenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
N-Benzyl-4-bromobenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors, making it a useful target for antiproliferative agents .
Mode of Action
The compound interacts with CA IX through its sulfonamide group, which binds to the zinc ion in the active site of the enzyme . This binding inhibits the enzyme’s activity, disrupting the tumor cells’ pH regulation and metabolic processes .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of carbon dioxide hydration. This disruption leads to an imbalance in intracellular pH, which can inhibit tumor cell proliferation and induce apoptosis .
Pharmacokinetics
Its molecular weight (32621 Da) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed.
Result of Action
The inhibition of CA IX by this compound can lead to significant antiproliferative effects. In particular, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH. It is recommended to store the compound in a dry environment at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-4-bromobenzenesulfonamide can be synthesized through the reaction of benzylamine with 4-bromobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-bromobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed:
- Substitution reactions yield various substituted benzenesulfonamides.
- Oxidation reactions can produce sulfonic acids.
- Reduction reactions may lead to the formation of amines or other reduced derivatives .
Comparison with Similar Compounds
4-Bromobenzenesulfonamide: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
N-Butylbenzenesulfonamide: Contains a butyl group instead of a benzyl group, affecting its solubility and reactivity
Uniqueness: N-Benzyl-4-bromobenzenesulfonamide is unique due to the presence of both a benzyl group and a bromine atom. This combination enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
N-benzyl-4-bromobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYMIDQZWIKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341249 | |
Record name | N-Benzyl-4-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3609-87-8 | |
Record name | N-Benzyl-4-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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